An In-Depth Technical Guide to the Chemical Properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
An In-Depth Technical Guide to the Chemical Properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the synthesis, structure, and reactivity of this molecule, grounded in established chemical principles and supported by relevant literature.
Introduction: The Significance of the 1,2,3-Triazole-4-Carboxamide Scaffold
The 1,2,3-triazole core is a prominent scaffold in contemporary drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The incorporation of a carboxamide moiety at the 4-position of the triazole ring further enhances its potential for molecular recognition and biological activity. Compounds bearing the 1,2,3-triazole-4-carboxamide framework have demonstrated a wide array of pharmacological effects, including antiproliferative, antimicrobial, and enzyme inhibitory activities.[1][2] Notably, derivatives of this scaffold have been investigated as inhibitors of the Wnt/β-catenin signaling pathway and as potential agents against various cancer cell lines.[2]
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Figure 1) represents a key exemplar of this class, featuring a phenyl group at the 2-position of the triazole ring, which influences its electronic and steric properties. This guide will delve into the specific chemical characteristics of this compound, providing a foundation for its application in research and development.
Figure 1: Chemical Structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Caption: Molecular structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
Synthesis and Purification
The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be approached through several strategic pathways. A common and efficient method involves a two-step process: the synthesis of the precursor carboxylic acid followed by its amidation.
Synthesis of the Precursor: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
The synthesis of the carboxylic acid precursor is well-documented and typically proceeds via a Dimroth rearrangement, a classic reaction in triazole chemistry.[3]
Experimental Protocol: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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Reaction Setup: To a solution of ethyl acetoacetate in ethanol, an equimolar amount of phenyl azide is added.
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Base Catalysis: A catalytic amount of a suitable base, such as sodium ethoxide, is introduced to the reaction mixture.
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Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is then acidified, leading to the precipitation of the crude carboxylic acid. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthetic pathway for the carboxylic acid precursor.
Amidation of the Carboxylic Acid
The conversion of the carboxylic acid to the corresponding carboxamide is a standard organic transformation. Several methods can be employed, with the choice often depending on the desired scale and purity requirements.
Experimental Protocol: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species. A common method is the formation of an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, in an appropriate solvent like dichloromethane or tetrahydrofuran.
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Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
An alternative and often milder approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and ammonia.[4]
Structural and Physicochemical Properties
The chemical behavior of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is intrinsically linked to its three-dimensional structure and inherent physicochemical properties.
Molecular Structure
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Planarity: The 1,2,3-triazole ring is expected to be largely planar.
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Dihedral Angle: There will be a dihedral angle between the plane of the triazole ring and the phenyl ring. In the analogous structure, this angle is approximately 25 degrees, suggesting some degree of non-coplanarity which can impact electronic communication between the two ring systems.[5][6]
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Intramolecular Hydrogen Bonding: The presence of the carboxamide group allows for the potential of intramolecular hydrogen bonding between the amide proton and a nitrogen atom of the triazole ring.
Caption: Key structural features of the molecule.
Physicochemical Properties
Experimentally determined physicochemical properties for this specific compound are not widely reported. However, computational methods can provide reliable estimates for key parameters relevant to drug development.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 202.22 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral absorption. |
| Aqueous Solubility | Low to moderate | Can be a limiting factor for bioavailability; formulation strategies may be required. |
| pKa (acidic) | ~14-15 (amide N-H) | The amide proton is very weakly acidic. |
| pKa (basic) | ~1-2 (triazole nitrogens) | The triazole ring is weakly basic. |
Note: These values are estimations and should be experimentally verified.
Spectroscopic and Analytical Characterization
The structural elucidation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl ring, and the amide protons. The chemical shift of the amide protons can be broad and concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the phenyl ring, the triazole ring carbons, and the carbonyl carbon of the carboxamide group.
Predicted Chemical Shifts (¹H and ¹³C NMR):
Based on data from analogous structures, the following chemical shifts can be anticipated:
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.3 - 2.7 | 10 - 15 |
| Phenyl (Ar-H) | 7.3 - 7.8 (multiplet) | 120 - 140 |
| Amide (NH₂) | 7.5 - 8.5 (broad singlet) | - |
| Triazole (C4) | - | 140 - 150 |
| Triazole (C5) | - | 135 - 145 |
| Carbonyl (C=O) | - | 160 - 165 |
Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3100 - 3500 (two bands for primary amide) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1640 - 1690 |
| N-H bend (amide) | 1590 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can also provide structural information.
Reactivity and Stability
The reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is governed by the interplay of its functional groups and the aromatic triazole ring.
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Amide Group: The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride.
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Triazole Ring: The 1,2,3-triazole ring is generally stable to a wide range of reaction conditions, including mild acids, bases, and oxidizing/reducing agents. This stability is a key attribute for its use as a scaffold in drug design.
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Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the triazole ring can influence the regioselectivity of these reactions.
The compound is expected to be a stable solid at room temperature, but like many organic molecules, it may be sensitive to strong light and high temperatures over extended periods.
Potential Applications in Research and Drug Development
The 1,2,3-triazole-4-carboxamide scaffold is a "privileged" structure in medicinal chemistry, and 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide serves as a valuable building block or lead compound for the development of new therapeutic agents.
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Anticancer Agents: As mentioned, derivatives of this scaffold have shown promise as antiproliferative agents.[1][2] The phenyl and methyl substituents can be modified to optimize activity against specific cancer cell lines.
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Enzyme Inhibitors: The ability of the triazole and carboxamide groups to participate in hydrogen bonding makes this scaffold suitable for designing inhibitors of various enzymes.
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Materials Science: The rigid, planar structure of the triazole ring and its ability to coordinate with metal ions suggest potential applications in the development of new materials with interesting optical or electronic properties.
Conclusion
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established synthetic routes, and its structure possesses features that are conducive to biological activity and further chemical modification. This in-depth guide has provided a comprehensive overview of its chemical properties, offering a solid foundation for researchers and developers looking to explore the potential of this versatile compound. Further experimental validation of its physicochemical properties and biological activities will undoubtedly open new avenues for its application.
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